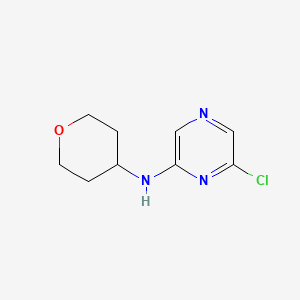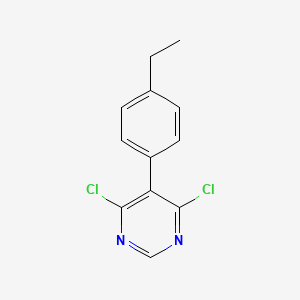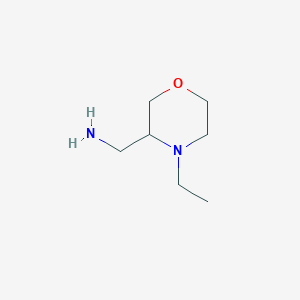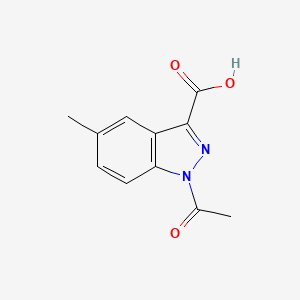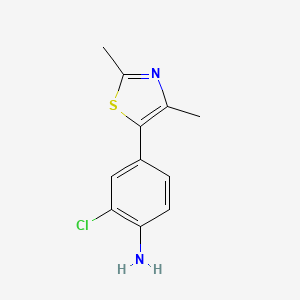
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloro group and a dimethyl-thiazolyl group attached to an aniline ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
The synthesis of 2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline typically involves the reaction of 2,4-dimethylthiazole with aniline derivatives under specific conditions. One common method includes the use of a halogenating agent to introduce the chloro group into the aniline ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry for drug development.
Biology: The compound’s antibacterial and antifungal properties make it a candidate for studying microbial inhibition and resistance mechanisms.
Medicine: Research into its antitumor properties has shown potential for developing new cancer therapies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in tumor cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline can be compared with other thiazole derivatives such as:
2-Amino-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline: Similar in structure but with an amino group instead of a chloro group, leading to different reactivity and biological activity.
4-(2,4-Dimethyl-1,3-thiazol-5-yl)aniline: Lacks the chloro group, which affects its chemical properties and applications.
2-Chloro-4-(1,3-thiazol-5-yl)aniline: Lacks the dimethyl groups, resulting in different steric and electronic effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H11ClN2S |
|---|---|
Peso molecular |
238.74 g/mol |
Nombre IUPAC |
2-chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline |
InChI |
InChI=1S/C11H11ClN2S/c1-6-11(15-7(2)14-6)8-3-4-10(13)9(12)5-8/h3-5H,13H2,1-2H3 |
Clave InChI |
CLRNAKMWAVBJLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)C2=CC(=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)
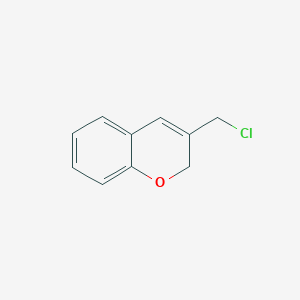
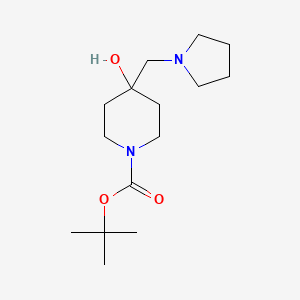
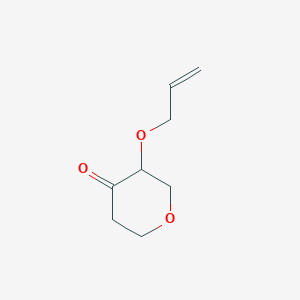
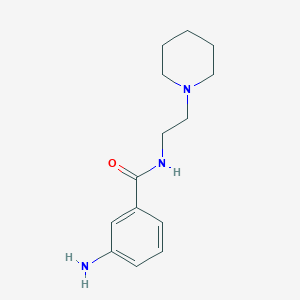
![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)

